

"A2AAR antagonist 2" reproducibility of published findings

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Compound of Interest

Compound Name: A2AAR antagonist 2

Cat. No.: B12379484

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Reproducibility of A2AAR Antagonists: A Comparative Guide

The landscape of adenosine A2A receptor (A2AAR) antagonists is marked by both promising therapeutic potential and challenges in clinical translation, underscoring the critical importance of reproducible research findings. This guide provides a comparative analysis of key A2AAR antagonists, focusing on the reproducibility of their preclinical and clinical data in oncology and neurodegenerative diseases.

Preclinical Efficacy and Reproducibility

The preclinical development of A2AAR antagonists has demonstrated their potential in various disease models. In oncology, these agents aim to reverse adenosine-mediated immunosuppression within the tumor microenvironment. For neurodegenerative disorders like Parkinson's disease, they are intended to modulate neuronal function in the basal ganglia. The reproducibility of these preclinical findings is a key factor in their progression to clinical trials.

Comparative Preclinical Data

The following table summarizes key in vitro and in vivo preclinical data for a selection of A2AAR antagonists.

Compound	Target Indication	In Vitro Potency (Ki, nM)	Selectivity (A2A vs A1)	Key In Vivo Models	Summary of Preclinical Findings
Ciforadenant (CPI-444)	Oncology	3.54[1][2]	>50-fold[1]	Syngeneic mouse tumor models (e.g., MC38 colon, RENCA renal)[1]	Showed dose-dependent tumor growth inhibition as a single agent and synergistic effects when combined with anti-PD-L1 or anti-CTLA-4 antibodies, leading to complete tumor elimination in a high percentage of mice.[3]
Taminadenant (PBF-509)	Oncology	12[4]	High	Mouse xenograft models[5]	Significantly reduced tumor growth in mouse xenograft models.[5] In vitro, it inhibited A2AR agonist-mediated cAMP

accumulation.

[5]

Reversed
motor deficits
in primate
and rodent
models of
Parkinson's
disease.[8]
Showed
neuroprotecti
ve effects in
experimental
models.

Improved
motor
function in
primate and
rodent
models as
monotherapy
and as an
adjunct to L-
DOPA without
worsening
dyskinesia.[9]

Istradefylline (KW-6002)	Parkinson's Disease	2.2[3][6][7]	~70-fold[3][6]	MPTP- treated primate, 6- OHDA rat models	
Preladenant (SCH 420815)	Parkinson's Disease	1.1[9][10]	>1000-fold[9] [10]	MPTP- treated primate, 6- OHDA rat models	
Vipadenant (BIIIB014)	Parkinson's Disease	1.3[11]	~52-fold (vs A1)[11]	MPTP- treated primate, haloperidol- induced catalepsy models	Showed efficacy in animal models of Parkinson's disease, but development was halted due to preclinical

toxicology
findings.

Clinical Trial Performance and Reproducibility

The translation of preclinical promise into clinical efficacy has been a significant hurdle for many A2AAR antagonists. The reproducibility of findings from early-phase to late-phase clinical trials is a critical determinant of a drug's success.

Comparative Clinical Trial Data

The table below outlines the clinical trial outcomes for the selected A2AAR antagonists, highlighting the consistency of their effects across different study phases.

Compound	Target Indication	Phase of Development	Key Clinical Endpoints	Summary of Clinical Findings	Reproducibility Assessment
Ciforadenant (CPI-444)	Oncology	Phase I/II	Objective Response Rate (ORR), Disease Control Rate (DCR)	Demonstrate d clinical activity as a single agent and in combination with atezolizumab in patients with renal cell carcinoma and other solid tumors.	Early-stage data is promising, but larger, randomized trials are needed to confirm reproducibility
Taminadenant (PBF-509)	Oncology	Phase I/Ib	Safety, Tolerability, ORR, DCR	Well-tolerated as a single agent and in combination with spartalizumab in advanced non-small cell lung cancer (NSCLC). Some clinical benefit was observed. [5] [12]	Similar to ciforadenant, initial findings are encouraging, but further studies are required to establish reproducible efficacy.
Istradefylline (KW-6002)	Parkinson's Disease	Approved	Change in "OFF" time	Multiple Phase II and III trials showed a	Generally positive reproducibility, with multiple

reduction in "OFF" time in patients with Parkinson's disease experiencing motor fluctuations. [8][13] Efficacy results were consistent enough to gain regulatory approval in Japan and the USA.

Showed promising results in a Phase IIb trial, reducing "OFF" time. However, three subsequent Phase III trials failed to demonstrate a significant difference from placebo.

Poor reproducibility from Phase II to Phase III, leading to the discontinuation of its development.

Preladenant (SCH 420815)	Parkinson's Disease	Discontinued (Phase III)	Change in "OFF" time		
Vipadenant (BIIB014)	Parkinson's Disease	Discontinued (Phase II)	Change in "OFF" time	Phase II trials suggested a reduction in "OFF" time.	Clinical efficacy was not fully explored in

However, development was stopped due to preclinical toxicology concerns. later-phase trials, so a comprehensive assessment of reproducibility is not possible.

Experimental Methodologies

The reproducibility of experimental findings is intrinsically linked to the methodologies employed. Below are outlines of the key experimental protocols used in the preclinical and clinical evaluation of A2AAR antagonists.

Preclinical In Vivo Efficacy Models

- Oncology - Syngeneic Mouse Tumor Models:
 - Objective: To evaluate the anti-tumor efficacy of A2AAR antagonists alone or in combination with other immunotherapies.
 - General Protocol: Cancer cells (e.g., MC38 colon carcinoma, RENCA renal adenocarcinoma) are implanted into immunocompetent mice of a compatible strain. Once tumors are established, mice are treated with the A2AAR antagonist (e.g., orally) and/or other agents. Tumor growth is monitored over time, and at the end of the study, tumors may be excised for further analysis (e.g., immune cell infiltration).
- Parkinson's Disease - 6-Hydroxydopamine (6-OHDA) Rat Model:
 - Objective: To assess the ability of A2AAR antagonists to alleviate motor deficits.
 - General Protocol: The neurotoxin 6-OHDA is unilaterally injected into the medial forebrain bundle or striatum of rats, causing a progressive loss of dopaminergic neurons, mimicking Parkinson's disease. Motor function is then assessed using tests such as apomorphine- or

amphetamine-induced rotations. The effect of the A2AAR antagonist on these motor deficits is then evaluated.

- Parkinson's Disease - MPTP-Treated Primate Model:
 - Objective: To evaluate the efficacy of A2AAR antagonists in a model that more closely resembles human Parkinson's disease.
 - General Protocol: Non-human primates are treated with 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), which selectively destroys dopaminergic neurons in the substantia nigra. This induces parkinsonian symptoms such as bradykinesia, rigidity, and tremor. The ability of the A2AAR antagonist to improve these motor symptoms is then assessed.

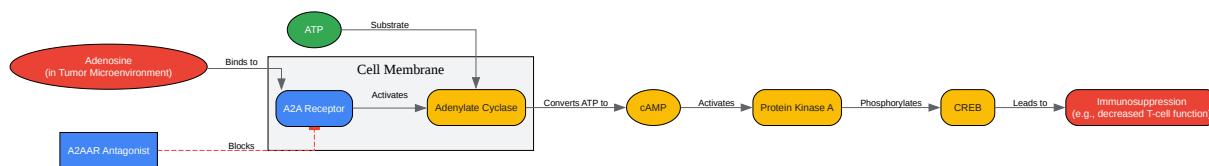
Clinical Trial Design

- Oncology - Phase I/II Trials:
 - Objective: To determine the safety, tolerability, recommended Phase II dose (RP2D), and preliminary efficacy of the A2AAR antagonist.
 - General Protocol: Patients with advanced solid tumors are enrolled in dose-escalation cohorts to determine the maximum tolerated dose (MTD). In expansion cohorts, patients with specific cancer types are treated at the RP2D to assess preliminary efficacy, typically measured by Objective Response Rate (ORR) and Disease Control Rate (DCR) according to RECIST criteria.
- Parkinson's Disease - Phase II/III Trials:
 - Objective: To evaluate the efficacy and safety of the A2AAR antagonist in reducing motor fluctuations.
 - General Protocol: Patients with Parkinson's disease who are on a stable levodopa regimen and experiencing "OFF" periods are randomized to receive the A2AAR antagonist or placebo. The primary endpoint is typically the change from baseline in the daily "OFF" time, as recorded by patient diaries. Secondary endpoints may include changes in "ON"

time without troublesome dyskinesia and scores on the Unified Parkinson's Disease Rating Scale (UPDRS).

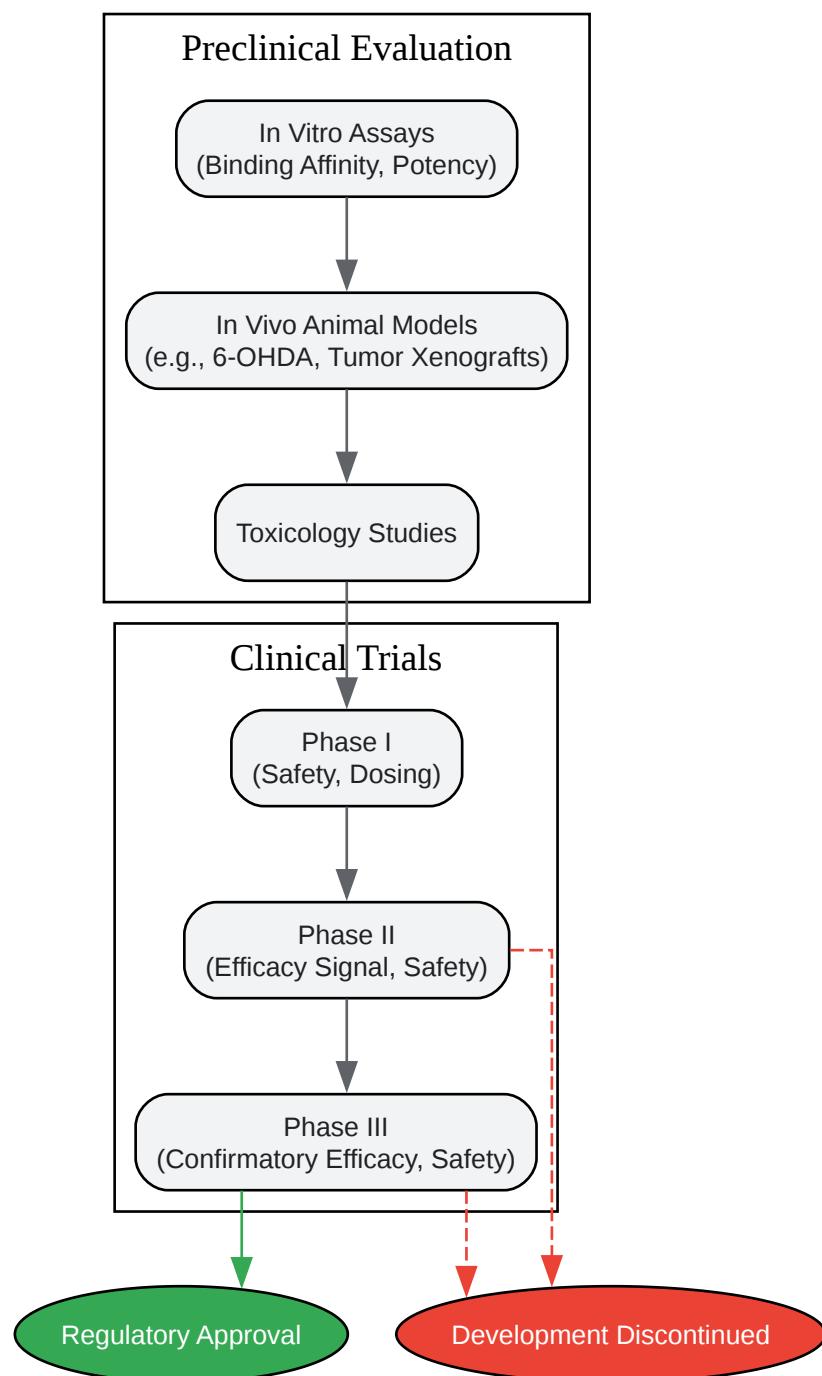
Visualizing Pathways and Workflows

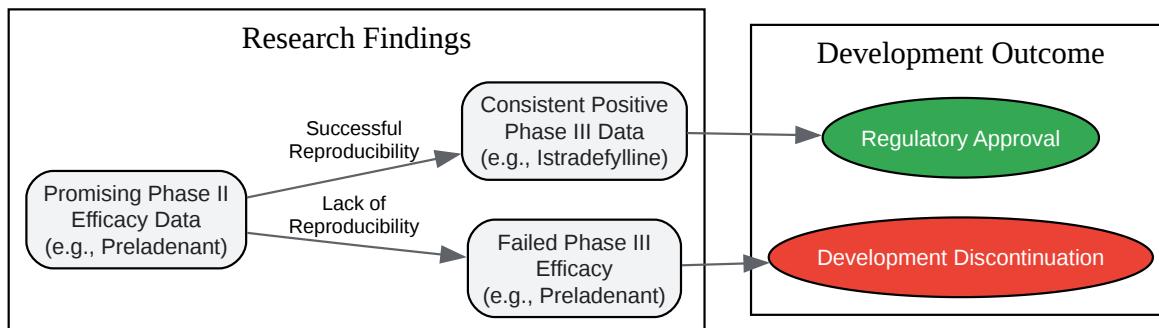
To better understand the context of A2AAR antagonist research, the following diagrams illustrate the core signaling pathway, a typical experimental workflow, and the logical relationship of reproducibility findings.



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A2AAR Signaling Pathway leading to Immunosuppression.





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